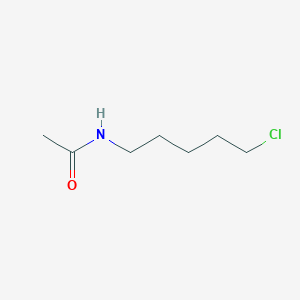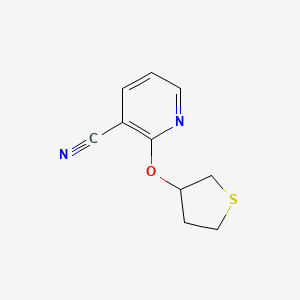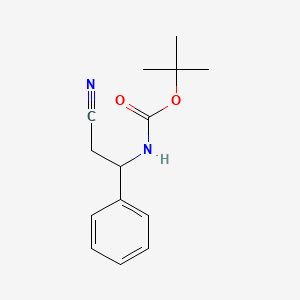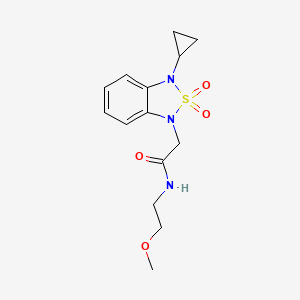
N-(5-chloropentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloropentyl)acetamide is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of acetamide, where the acetamide group is attached to a 5-chloropentyl chain
Mechanism of Action
Target of Action
The primary target of N-(5-chloropentyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This regulation can affect the metabolic activities of the organism.
Biochemical Pathways
It’s known that the compound plays a role in the regulation of the aliphatic amidase operon . Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in various metabolic processes. The inhibition of these enzymes can potentially disrupt these processes.
Pharmacokinetics
The compound’s molecular weight is 16365 , which could influence its pharmacokinetic properties. Generally, smaller molecules are absorbed more easily and distributed more widely in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of extensive research on this compound. Given its role in inhibiting the aliphatic amidase expression-regulating protein, it can be inferred that the compound may affect the metabolic activities of organisms that express this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(5-Chloropentyl)acetamide can be synthesized through the reaction of 5-chloropentylamine with acetic anhydride. The reaction typically involves the following steps:
Formation of 5-chloropentylamine: This can be achieved by the reaction of 5-chloropentanol with thionyl chloride (SOCl₂) to form 5-chloropentyl chloride, followed by the reaction with ammonia (NH₃) to yield 5-chloropentylamine.
Acetylation: The 5-chloropentylamine is then reacted with acetic anhydride (CH₃CO)₂O under mild heating to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloropentyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 5-chloropentyl chain can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-chloropentanoic acid and ammonia.
Reduction: The compound can be reduced to form the corresponding amine, N-(5-chloropentyl)amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH₂) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., N-(5-hydroxypentyl)acetamide.
Hydrolysis: 5-Chloropentanoic acid and ammonia.
Reduction: N-(5-chloropentyl)amine.
Scientific Research Applications
N-(5-Chloropentyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(5-Chloropentyl)acetamide can be compared with other similar compounds, such as:
N-(5-Bromopentyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(5-Hydroxypentyl)acetamide: Contains a hydroxyl group instead of a chlorine atom.
N-(5-Chloropentyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chlorine atom in the 5-chloropentyl chain influences its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
N-(5-chloropentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGMPAWHROVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)


![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)


![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
